N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Beschreibung

BenchChem offers high-quality N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

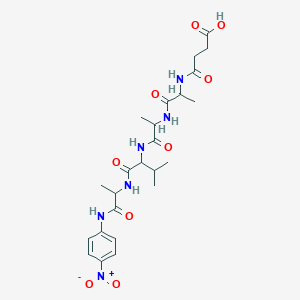

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHIHIBYVIDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393257 |

Source

|

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108322-03-8 |

Source

|

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) Mechanism & Application

[1][2]

Executive Summary

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) is a synthetic chromogenic peptide substrate designed specifically for the kinetic characterization and inhibition screening of Human Neutrophil Elastase (HNE) .[1][2] Unlike the more common MeOSuc-Ala-Ala-Pro-Val-pNA (which optimizes binding affinity via a P2 Proline), the Suc-AAVA-pNA sequence more closely mimics the native elastin cross-linking domains, providing a distinct kinetic profile useful for mapping subsite specificity and measuring catalytic turnover (

This guide details the molecular mechanism of action, provides a self-validating experimental framework for drug development assays, and distinguishes the substrate's specificity against related serine proteases like Proteinase 3 (PR3).

Part 1: Molecular Mechanism of Action

Structural Logic

The substrate consists of a tetrapeptide backbone (Ala-Ala-Val-Ala) capped with a succinyl group at the N-terminus (to block aminopeptidase degradation and mimic the peptide bond continuum) and a p-nitroaniline (pNA) chromophore at the C-terminus.[1][2]

-

P1 Residue (Alanine): Targets the S1 specificity pocket of HNE. While HNE has a high affinity for Valine at S1, Alanine allows for rapid hydrolysis, making this substrate effective for high-throughput turnover assays.[1][2]

-

P2-P4 Residues (Val-Ala-Ala): These residues interact with the extended substrate-binding subsites (S2-S4) of the enzyme, stabilizing the Michaelis complex (

).[1][2] -

Leaving Group (pNA): The amide bond between the P1 Alanine and the pNA group is the scissile bond.

The Catalytic Cycle

The hydrolysis follows the classical serine protease mechanism involving the catalytic triad (Asp102-His57-Ser195).

-

Binding: The substrate binds to the HNE active site; the carbonyl carbon of the P1 Alanine is positioned near the nucleophilic Ser195 hydroxyl.

-

Acylation: Ser195 attacks the carbonyl carbon, forming a tetrahedral intermediate stabilized by the oxyanion hole. The bond between Alanine and pNA breaks.

-

Release of Signal: Free p-nitroaniline (pNA) is released.[1][2] This molecule undergoes a solvatochromic shift, turning yellow with an absorbance maximum at 405–410 nm .

-

Deacylation: A water molecule attacks the acyl-enzyme intermediate, releasing the peptide moiety (Suc-AAVA-OH) and regenerating the free enzyme.[1][2]

Pathway Visualization

The following diagram illustrates the kinetic pathway and the release of the chromogenic signal.

Caption: Kinetic pathway of Suc-AAVA-pNA hydrolysis by HNE. Yellow nodes indicate detection points.

Part 2: Enzymatic Specificity & Kinetics[2]

Specificity Profile

While Suc-AAVA-pNA is highly specific for Human Neutrophil Elastase (HNE), researchers must control for cross-reactivity in complex biological samples (e.g., sputum, lysate).[1][2]

| Protease | Specificity for Suc-AAVA-pNA | Notes |

| HNE (Human Neutrophil Elastase) | High | Primary target.[1][2] Cleaves efficiently at P1-Ala. |

| Proteinase 3 (PR3) | Low to Moderate | PR3 prefers Val/Ala at P1 but generally requires different P2-P4 interactions for optimal turnover compared to HNE.[1][2] |

| Cathepsin G | Negligible | Prefers Phe/Leu/Arg at P1.[1] |

| Pancreatic Elastase | Moderate | Often uses Suc-AAA-pNA; can cleave AAVA but with different kinetics.[1][2] |

Kinetic Parameters

In drug development, determining the

-

Typical

Range: 0.1 – 0.5 mM (Dependent on buffer ionic strength and pH).[2] -

Linearity: The reaction remains linear as long as substrate consumption is <10%.

Part 3: Experimental Framework (Self-Validating Protocol)

Reagent Preparation

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5.

-

Why High Salt? HNE activity is modulated by ionic strength; 500 mM NaCl mimics physiological conditions in the lung lining fluid and prevents non-specific adsorption of the enzyme to plasticware.

-

-

Substrate Stock: Dissolve Suc-AAVA-pNA to 20 mM in dry DMSO .

-

Enzyme Stock: Reconstitute HNE in 50 mM Sodium Acetate (pH 5.5) with 200 mM NaCl.

-

Why Acidic? Serine proteases are prone to autolysis at neutral pH. Storing at pH 5.5 preserves activity.[1]

-

Standard Assay Workflow (96-well format)

This protocol includes built-in controls for Z-factor calculation and background subtraction.[1][2]

-

Blank Preparation: Add 150 µL Assay Buffer to columns 1 and 12 (Background).

-

Enzyme Addition: Dilute HNE to 20 nM (final assay conc. will be ~10 nM) in Assay Buffer.[1] Add 50 µL to columns 2-11.

-

Inhibitor/Vehicle Addition:

-

Add 2 µL of test compound (dissolved in DMSO) to test wells.

-

Add 2 µL of pure DMSO to "No Inhibitor" control wells (Max Signal).

-

Incubation: 15 minutes at 25°C or 37°C to allow equilibrium binding.

-

-

Substrate Initiation: Dilute 20 mM Substrate Stock to 1 mM in Assay Buffer. Add 50 µL to all wells .

-

Final Concentrations: [Substrate] = 500 µM; [DMSO] = ~2%.

-

-

Detection: Measure Absorbance at 405 nm in kinetic mode (read every 30 seconds for 20 minutes).

Data Analysis & Validation

Calculate the velocity (

Part 4: Drug Development Application (Inhibition Screening)[1][2]

When screening for HNE inhibitors (e.g., for COPD or Cystic Fibrosis therapeutics), the choice of substrate affects the mechanism of inhibition detected.

-

Competitive Inhibitors: Since Suc-AAVA-pNA occupies the S1-S4 sites, it effectively screens for active-site directed small molecules.[1][2]

-

Reference Inhibitor: Sivelestat (ONO-5046) should be used as a positive control.[1][2] It is a specific competitive inhibitor of HNE with an

in the nanomolar range.

Inhibition Workflow Diagram

Caption: Decision tree for HNE inhibition screening using Suc-AAVA-pNA.

References

-

Bieth, J., et al. (1974).[3] "The elastase activity of N-succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide." Biochemical Medicine.

-

Nakajima, K., et al. (1979).[3][4] "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry.

-

Sigma-Aldrich. "Product Information: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (S7632)."[1][2] [1]

-

Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews.

-

Cayman Chemical. "Neutrophil Elastase Activity Assay Kit Protocol."

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide discovery and history

Part 1: Executive Summary

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA; CAS 108322-03-8) is a specialized chromogenic peptide substrate designed to probe the subtle specificity differences between elastase-like serine proteases. While less ubiquitous than the standard Human Neutrophil Elastase (HNE) substrate (Suc-AAPV-pNA) or the Pancreatic Elastase substrate (Suc-AAA-pNA), Suc-AAVA-pNA occupies a critical niche in enzymology.

It is primarily utilized to:

-

Characterize Bacterial Elastases: Distinguish novel microbial proteases (e.g., Streptomyces elastase, Subtilisin YaB) that possess distinct S2 subsite preferences (preferring Val over Pro).

-

Validate Animal Models in Drug Discovery: Serve as a specific substrate for Hamster Chymase 2 , a rodent ortholog that—unlike human chymase—exhibits elastase-like specificity. This makes it essential for translating preclinical data to human applications.

-

Engineer Protease Specificity: Act as a sensitive probe in site-directed mutagenesis studies to map the plasticity of the S1 and S2 binding pockets in subtilisin-like enzymes.

Part 2: Chemical Architecture & Mechanistic Logic

To understand the utility of Suc-AAVA-pNA, one must deconstruct its design relative to the protease active site. Serine proteases recognize substrates via a series of subsites (S1–S4) that bind corresponding amino acid residues (P1–P4) on the substrate.

Structural Components

-

N-Succinyl Group (Suc): Blocks the N-terminus, mimicking the continuum of a protein chain and preventing degradation by aminopeptidases. It also increases solubility.

-

The Peptide Sequence (Ala-Ala-Val-Ala):

-

P1 (Ala): Targets the S1 pocket . Small, hydrophobic residues (Ala) are preferred by pancreatic elastase and many bacterial subtilisins.

-

P2 (Val): Targets the S2 pocket . This is the discriminator.

-

Human Neutrophil Elastase prefers Pro at P2 (rigid, restricting conformation).

-

Suc-AAVA-pNA presents Val at P2, testing the enzyme's ability to accommodate a larger, branched hydrophobic residue without the conformational rigidity of Proline.

-

-

-

p-Nitroanilide (pNA): The chromogenic leaving group. Upon cleavage of the amide bond between the C-terminal Alanine and pNA, the group is released.

Reaction Mechanism

The hydrolysis follows standard serine protease kinetics. The catalytic triad (Ser-His-Asp) attacks the scissile bond.

Caption: The catalytic cycle of serine proteases with Suc-AAVA-pNA. The release of p-nitroaniline is the rate-limiting measurement step in many fast assays.

Part 3: Historical Genesis & Evolution

The development of Suc-AAVA-pNA is rooted in the "Golden Age" of protease mapping (1970s–1990s), driven by the need to differentiate between homologous enzymes.

The Precursors (1970s)

-

Bieth et al. (1974): Synthesized Suc-Ala-Ala-Ala-pNA (Suc-AAA-pNA). This became the "Gold Standard" for Porcine Pancreatic Elastase (PPE).

-

Powers et al. (1979): Developed MeO-Suc-Ala-Ala-Pro-Val-pNA (Suc-AAPV-pNA). This sequence was optimized for Human Neutrophil Elastase (HNE), exploiting the HNE preference for Val at P1 and Pro at P2.

The Emergence of Suc-AAVA-pNA (1990s–2000s)

As researchers began isolating proteases from diverse sources (bacteria, rodents), the standard substrates (AAA and AAPV) were insufficient.

-

Subtilisin Engineering: Researchers engineering Bacillus proteases (e.g., Subtilisin Carlsberg, YaB) needed probes to detect subtle shifts in specificity. Mutants with altered S1/S2 pockets (e.g., Gly124Ala) showed enhanced activity toward AAVA compared to AAPV, proving that the P2 Valine was critical for specific binding modes in bacterial enzymes.

-

The "Chymase" Anomaly: In drug development, researchers discovered that Hamster Chymase 2 (a model for human heart disease studies) did not behave like Human Chymase (which cleaves Phe/Tyr). Instead, it cleaved Suc-AAVA-pNA efficiently. This discovery was pivotal: it meant that inhibitors designed for Human Chymase could not be simply tested in hamsters without accounting for this massive enzymatic difference.

Part 4: Applications in Research & Drug Discovery

Cross-Species Ortholog Validation

A critical failure point in drug discovery is the assumption that rodent enzymes mimic human targets. Suc-AAVA-pNA is the diagnostic tool used to identify this discrepancy in Chymases.

| Enzyme | Primary Substrate | Specificity (P1) | Cleaves Suc-AAVA-pNA? |

| Human Chymase | Suc-AAPF-pNA | Phe / Tyr | No |

| Hamster Chymase 2 | Suc-AAVA-pNA | Ala / Val | Yes (High Efficiency) |

| Human Neutrophil Elastase | Suc-AAPV-pNA | Val | Low / Moderate |

| Streptomyces Elastase (SEL) | Suc-AAVA-pNA | Ala | Yes (Preferred) |

Bacterial Protease Profiling

For microbiologists, Suc-AAVA-pNA identifies "Elastase-like" activity in Streptomyces and Bacillus species that does not strictly conform to the mammalian elastase profile.

-

Metric: Streptomyces elastase (SEL) exhibits a

for Suc-AAVA-pNA that is 12-fold higher than for Suc-AAPA-pNA, highlighting the enzyme's unique recognition of the P2 Valine.

Part 5: Validated Experimental Protocol

Objective: Determine the specific activity of a bacterial elastase or Hamster Chymase 2 using Suc-AAVA-pNA.

Reagents:

-

Substrate Stock: 20 mM Suc-AAVA-pNA in 100% DMSO. (Store at -20°C).

-

Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% Triton X-100. (High salt often boosts chymase/elastase activity).

-

Enzyme: Purified protease (approx. 10–50 nM final concentration).

Workflow:

Caption: Standard kinetic assay workflow for chromogenic protease analysis.

Calculation:

-

: Extinction coefficient of p-nitroaniline (

- : Pathlength (0.5 cm for standard 200 µL in 96-well plate).

Part 6: References

-

Fujii, T., et al. (2020). "A new serine protease family with elastase activity is produced by Streptomyces bacteria."[2] Microbiology. Link

-

Significance: Establishes Suc-AAVA-pNA as a preferred substrate for novel bacterial elastases (SEL), distinguishing them from subtilisins.

-

-

Semantic Scholar Data (2007). "Structural Basis for Elastolytic Substrate Specificity in Rodent Chymases." Semantic Scholar. Link

-

Significance: Identifies Suc-AAVA-pNA as the key substrate for Hamster Chymase 2, differentiating it from human chymase.

-

-

Bieth, J., Spiess, B., & Wermuth, C. G. (1974). "The synthesis and analytical use of a highly sensitive and convenient substrate for elastase." Biochemical Medicine.

-

Significance: Foundational work on p-nitroanilide elastase substrates (Suc-AAA-pNA) that paved the way for AAVA variants.

-

-

Castillo, M. J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase." Analytical Biochemistry.

-

Significance: Established the "Suc-AAPV-pNA" standard, providing the comparative baseline for "Suc-AAVA-pNA".

-

-

Sigma-Aldrich / Merck. "Product Specification: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (CAS 108322-03-8)." Link (Representative link for chemical data).

Sources

Methodological & Application

Measuring Elastase Activity: A Detailed Guide Using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Introduction: The Significance of Elastase in Health and Disease

Elastases are a class of serine proteases crucial for the breakdown of elastin, a key protein of the extracellular matrix that imparts elasticity to tissues. While essential for processes like tissue remodeling and immune response, dysregulated elastase activity is implicated in a range of pathologies.[1] Notably, human neutrophil elastase (HNE) is a key player in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), where its excessive activity leads to tissue damage.[1][2] Consequently, the accurate measurement of elastase activity is paramount for both basic research into these disease mechanisms and the development of novel therapeutic inhibitors.

This application note provides a comprehensive guide to measuring elastase activity using the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (S-AVA-pNA). This substrate is specifically designed for high sensitivity and specificity, particularly towards human neutrophil elastase.

Principle of the Assay: A Chromogenic Approach to Quantifying Enzyme Activity

The assay is based on a straightforward enzymatic reaction where elastase cleaves the peptide substrate S-AVA-pNA. This cleavage releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and absorbs light maximally at approximately 410 nm.[3][4] The rate of pNA release, and therefore the rate of the increase in absorbance at 410 nm, is directly proportional to the elastase activity in the sample.

The enzymatic reaction can be summarized as follows:

N-Succinyl-Ala-Ala-Val-Ala-pNA ---(Elastase)---> N-Succinyl-Ala-Ala-Val-Ala + p-nitroaniline (yellow)

By monitoring the change in absorbance over time, we can determine the initial reaction velocity (V₀), a key parameter in enzyme kinetics. This allows for the precise quantification of elastase activity and the evaluation of potential inhibitors.

Caption: Enzymatic cleavage of S-AVA-pNA by elastase releases p-nitroaniline.

Materials and Reagents: Ensuring Assay Integrity

For reliable and reproducible results, the use of high-purity reagents and calibrated equipment is essential.

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

-

Incubator or water bath set to 25°C or 37°C (depending on the specific elastase)

-

Calibrated pipettes and sterile, disposable tips

-

96-well flat-bottom microplates (for plate reader assays) or cuvettes (for spectrophotometer assays)

-

Vortex mixer

Reagents:

-

Elastase: Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE). Reconstitute according to the manufacturer's instructions.

-

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (S-AVA-pNA): The chromogenic substrate.

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0. The optimal pH for many elastases.[3]

-

Substrate Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing the substrate stock solution.[5][6]

-

p-Nitroaniline (pNA): For the generation of a standard curve.

-

Stop Solution (Optional): 50% Acetic Acid. Used in endpoint assays to stop the reaction.[7]

-

Ultrapure water

Experimental Protocols: A Step-by-Step Guide

This section details the procedures for preparing reagents and performing the elastase activity assay.

Reagent Preparation: The Foundation of a Successful Assay

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0):

-

Dissolve 12.11 g of Tris base in 800 mL of ultrapure water.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Store at 4°C.

-

-

Substrate Stock Solution (e.g., 20 mM S-AVA-pNA):

-

The molecular weight of S-AVA-pNA is 550.56 g/mol .[8]

-

Dissolve an appropriate amount of S-AVA-pNA in DMSO or DMF to achieve a 20 mM concentration. For example, dissolve 11.01 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][9]

-

-

Working Substrate Solution (e.g., 1 mM):

-

On the day of the experiment, dilute the 20 mM stock solution 1:20 in Assay Buffer to a final concentration of 1 mM.

-

Prepare this solution fresh before each use.

-

-

Elastase Working Solution:

-

Dilute the elastase stock solution in cold (4°C) Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear rate of absorbance change over the desired time course (typically a ΔA410/min of 0.02-0.04).[3]

-

-

p-Nitroaniline Standard Curve Solutions:

-

Prepare a 1 mM stock solution of p-nitroaniline in Assay Buffer. The molecular weight of p-nitroaniline is 138.12 g/mol .[10]

-

Perform serial dilutions of the 1 mM stock solution in Assay Buffer to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM).

-

Caption: Workflow for the elastase activity assay.

Assay Procedure (96-well Plate Format)

-

Set up the plate:

-

pNA Standards: Add 100 µL of each p-nitroaniline standard dilution to separate wells.

-

Samples: Add your sample containing elastase (e.g., purified enzyme, cell lysate, biological fluid) to the wells. Adjust the final volume to 50 µL with Assay Buffer.

-

Blank/Negative Control: Add 50 µL of Assay Buffer to at least three wells. This will be used to subtract the background absorbance.

-

Positive Control: Add a known concentration of elastase to several wells.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiate the reaction:

-

Add 50 µL of the 1 mM Working Substrate Solution to all wells (except the pNA standards). The final volume in the reaction wells will be 100 µL.

-

Mix the contents of the wells gently by pipetting or using a plate shaker.

-

-

Measure absorbance:

-

Kinetic Assay (Recommended): Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every minute for 15-30 minutes.

-

Endpoint Assay: Incubate the plate for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution (50% Acetic Acid). Measure the absorbance at 410 nm.

-

Data Analysis and Interpretation: From Absorbance to Activity

p-Nitroaniline Standard Curve

-

Subtract the average absorbance of the blank (0 µM pNA) from the absorbance readings of all the pNA standards.

-

Plot the corrected absorbance values (Y-axis) against the corresponding p-nitroaniline concentrations (X-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope represents the change in absorbance per µM of pNA.

Calculation of Elastase Activity

-

For the kinetic assay, determine the rate of the reaction (ΔA410/min) from the linear portion of the absorbance versus time plot for each sample.

-

Subtract the rate of the blank from the rate of each sample to correct for any background signal.

-

Use the following formula to calculate the elastase activity:

Activity (µmol/min/mL or U/mL) = (ΔA410/min) / (ε × l) × (Reaction Volume / Sample Volume) × Dilution Factor

Where:

-

ΔA410/min: The rate of change in absorbance at 410 nm per minute.

-

ε (epsilon): The molar extinction coefficient of p-nitroaniline, which is 8,800 M⁻¹cm⁻¹.[4][11]

-

l: The path length of the light in the well (in cm). This is typically provided by the microplate reader manufacturer or can be determined empirically. For a standard 96-well plate with a 100 µL volume, the path length is approximately 0.2-0.3 cm.

-

Reaction Volume: The total volume of the reaction in the well (in mL).

-

Sample Volume: The volume of the enzyme sample added to the well (in mL).

-

Dilution Factor: The dilution factor of the original sample, if any.

One unit (U) of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.[3]

-

Sample Data Table

| Sample | ΔA410/min | Corrected ΔA410/min | Elastase Activity (U/mL) |

| Blank | 0.002 | 0.000 | 0.00 |

| Positive Control | 0.035 | 0.033 | Calculated Value |

| Sample 1 | 0.028 | 0.026 | Calculated Value |

| Sample 2 | 0.015 | 0.013 | Calculated Value |

Michaelis-Menten Kinetics: A Deeper Dive into Enzyme Behavior

For a more in-depth characterization of the enzyme, including its affinity for the substrate and its maximum reaction rate, a Michaelis-Menten kinetic analysis can be performed.[12][13][14] This involves measuring the initial reaction rate at various substrate concentrations.

By plotting the initial velocity (V₀) against the substrate concentration ([S]), a hyperbolic curve is obtained. From this curve, the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.[14]

-

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[14]

-

Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[15]

Troubleshooting: Navigating Common Assay Challenges

| Problem | Possible Cause | Solution |

| No or low signal | Inactive enzyme or substrate. | Check the storage conditions and age of the enzyme and substrate. Prepare fresh reagents. |

| Incorrect buffer pH. | Verify the pH of the assay buffer. | |

| Presence of an inhibitor in the sample. | Dilute the sample or use a purification step to remove potential inhibitors. | |

| High background | Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. |

| Autohydrolysis of the substrate. | Prepare the working substrate solution fresh and keep it on ice. Run a "substrate only" blank to assess the rate of autohydrolysis. | |

| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial rate is measured before significant substrate is consumed. |

| Enzyme instability. | Perform the assay at the optimal temperature and pH for the enzyme. Minimize the time the enzyme is in a diluted state. | |

| High well-to-well variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing in each well.[16] |

| Temperature gradients across the plate. | Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.[16] |

Conclusion: A Robust Tool for Elastase Research

The colorimetric assay using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide provides a sensitive, reliable, and high-throughput method for measuring elastase activity. Its simplicity and adaptability make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding the principles behind the assay and following the detailed protocols outlined in this guide, scientists can obtain accurate and reproducible data to advance our understanding of elastase biology and develop novel therapeutic strategies targeting elastase-mediated diseases.

References

- Korkmaz, B., Attucci, S., Juliano, L., Kalupov, T., Gauthier, F., & Moreau, T. (2003). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. American Journal of Respiratory Cell and Molecular Biology, 28(4), 523-533.

- Korkmaz, B., Attucci, S., Juliano, L., Kalupov, T., Gauthier, F., & Moreau, T. (2003). Design and Use of Highly Specific Substrates of Neutrophil Elastase and Proteinase 3. American Journal of Respiratory Cell and Molecular Biology, 28(4), 523-533.

-

Elastase, Human Neutrophil CAS 9004-06-2 | 324681. (n.d.). Merck Millipore. Retrieved from [Link]

- Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase. (2014). PLOS One.

- Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency. (2020). PLOS One.

-

Kinetics - Control Of Enzyme Activity - MCAT Content. (n.d.). Jack Westin. Retrieved from [Link]

-

What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution? (2021). ResearchGate. Retrieved from [Link]

-

Michaelis–Menten kinetics. (n.d.). In Wikipedia. Retrieved from [Link]

- Optimization of elastolysis conditions and elastolytic kinetic analysis with elastase from Bacillus licheniformis ZJUEL31410. (2011). African Journal of Biotechnology.

-

Solved What is the molarity of p nitroaniline in a solution. (2021). Chegg.com. Retrieved from [Link]

-

Neutrophil Elastase Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMePhysiology. Retrieved from [Link]

-

The Equations of Enzyme Kinetics. (2016). Chemistry LibreTexts. Retrieved from [Link]

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

- Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (2023).

-

p-Nitroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Stool Elastase. (2021). Testing.com. Retrieved from [Link]

- Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency. (1987).

- Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substr

-

Elastase Testing Information for Patients. (n.d.). Calprotectin. Retrieved from [Link]

- Diagnostic Performance of Measurement of Fecal Elastase-1 in Detection of Exocrine Pancreatic Insufficiency – Systematic Review and Meta-analysis. (2017).

Sources

- 1. Neutrophil Elastase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency | PLOS One [journals.plos.org]

- 8. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | CAS 108322-03-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. p-Nitroaniline [webbook.nist.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. jackwestin.com [jackwestin.com]

- 13. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 14. teachmephysiology.com [teachmephysiology.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]

Application Note: High-Throughput Screening of Serine Proteases Using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

[1][2]

Introduction & Scientific Rationale

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) is a synthetic chromogenic peptide substrate designed for the specific assessment of serine proteases with elastase-like or subtilisin-like specificity.[1][2] Unlike the canonical Human Neutrophil Elastase (HNE) substrate MeOSuc-Ala-Ala-Pro-Val-pNA, which targets the S1 hydrophobic pocket with Valine, Suc-AAVA-pNA presents an Alanine at the P1 position and Valine at P2.[1][2]

This structural distinction makes Suc-AAVA-pNA particularly valuable for:

-

Subtilisin Screening: It is a preferred substrate for subtilisin Carlsberg and Bacillus alkaline proteases, which favor the hydrophobic stretch of Ala-Ala-Val-Ala.[1][2]

-

Specificity Profiling: Differentiating between HNE (which strongly prefers P1-Val) and microbial elastases or Proteinase 3 (which may tolerate P1-Ala).[1][2]

-

Kinetic Stability: The N-succinyl cap protects against aminopeptidase degradation, ensuring signal fidelity during extended HTS incubation times.

Mechanism of Action

The assay relies on the proteolytic hydrolysis of the amide bond between the C-terminal Alanine and the p-nitroaniline (pNA) reporter group.[1]

-

Intact Substrate: Colorless (Absorption max < 300 nm).[1][2]

-

Cleaved Product: Free p-nitroaniline (Yellow), absorbing strongly at 405–410 nm .[1][2]

The rate of absorbance increase at 405 nm is directly proportional to enzyme activity, following Michaelis-Menten kinetics.

Figure 1: Enzymatic hydrolysis mechanism of Suc-AAVA-pNA. The release of p-nitroaniline provides a quantifiable optical signal.[3]

Materials & Preparation

Reagents

-

Substrate: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (High purity >98%).

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] Note: DMF is often preferred for pNA substrates to prevent freezing artifacts, but DMSO is standard for compound libraries.

-

Assay Buffer Components: Tris-HCl or HEPES, NaCl, CaCl₂, Tween-20.[1][2]

-

Control Inhibitor: PMSF (generic) or Elastatinal (specific).[1][2]

Solution Preparation (Standardized)

A. Substrate Stock Solution (20 mM) Dissolve the substrate powder in anhydrous DMF or DMSO.[1]

-

To make 1 mL of 20 mM: Dissolve 11.0 mg in 1 mL solvent.

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1][2]

B. HTS Assay Buffer (pH 7.8) Prepare fresh or store at 4°C.

-

10 mM CaCl₂ (Critical for calcium-dependent proteases like subtilisins)[1][2]

-

0.05% Tween-20 (Prevents enzyme adsorption to plastics)[1][2]

C. p-Nitroaniline Standard (for Quantitation) Dissolve pure p-nitroaniline in Assay Buffer to generate a standard curve (0–200 µM).[1][2] This converts Absorbance Units (OD) to micromoles of product, correcting for pathlength variations in microplates.[1][2]

High-Throughput Screening Protocol

Format: 384-well microplate (Black-walled, clear bottom for absorbance).[1][2] Final Assay Volume: 50 µL.

Experimental Workflow (Automated)

Figure 2: Step-by-step HTS workflow for inhibitor screening.

Detailed Pipetting Scheme (384-Well)

| Component | Volume | Final Conc. | Notes |

| 1. Test Compound | 10 µL | 10 µM (varies) | Diluted in Assay Buffer (max 1% DMSO final). |

| 2. Enzyme Solution | 20 µL | 5–50 nM | Titrate beforehand to ensure linear velocity. |

| Centrifuge/Shake | - | - | Mix 30s, Incubate 15 min @ RT. |

| 3. Substrate Mix | 20 µL | 100–500 µM | Start reaction. Concentration ≈ Km (see below).[1][2] |

| Total Volume | 50 µL |

Kinetic Parameters & Optimization

Before running the screen, you must determine the

Data Analysis & Validation

Primary Calculation (Velocity)

Do not use endpoint data if possible.[1][2] Kinetic reads filter out artifacts (bubbles, precipitation).[1][2]

-

Plot OD₄₀₅ vs. Time (min).[1]

-

Select the linear portion (initial velocity,

).[1] -

Calculate Slope (

).[1]

Percent Inhibition

- : Slope of test compound well.[1][2]

- : Slope of DMSO control (Enzyme + Substrate).[1][2]

- : Slope of No Enzyme control (Buffer + Substrate).[1][2]

Assay Robustness (Z' Factor)

A Z' factor > 0.5 is required for HTS validation.[1][2]

Troubleshooting & Technical Notes

| Issue | Probable Cause | Corrective Action |

| High Background (T=0) | Spontaneous hydrolysis or degraded substrate.[1][2] | Check stock solution color (should be clear/pale).[1][2] Store stocks at -20°C anhydrous. |

| Non-Linear Kinetics | Substrate depletion (>10% conversion).[1][2] | Reduce Enzyme concentration or decrease assay time. |

| Low Signal | pH mismatch. | pNA extinction coefficient drops at acidic pH. Ensure Buffer pH > 7.0. |

| Inner Filter Effect | Colored test compounds. | Use kinetic read mode (slope) rather than endpoint to subtract baseline absorbance. |

| Precipitation | Substrate insolubility. | Ensure final DMSO/DMF concentration is < 5%.[4] Add 0.05% Tween-20.[1][2] |

Technical Note on Specificity:

While Suc-AAVA-pNA is an excellent substrate for subtilisins and general elastase activity, Human Neutrophil Elastase (HNE) generally shows higher catalytic efficiency (

References

-

Sigma-Aldrich. "Product Information: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Cat No.[1][2][5][6][7] S7632)." Sigma-Aldrich Technical Bulletins. Accessed October 2023. Link[1][2]

-

Bieth, J., et al. (1974).[1] "The elasticolytic activity of leukocyte elastase." Biochemical Medicine, 11(4), 350-357.[1][2][8] Link

-

Lottenberg, R., & Jackson, C. M. (1983).[9] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.[1][2] Link

-

Nakajima, K., et al. (1979).[1][8] "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry, 254(10), 4027-4032.[1][2][8] Link

-

Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[1][2] Link[1][2]

Sources

- 1. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.cn]

- 2. N-Succinyl-Ala-Ala-Ala-p-nitroanilide elastasesubstrate 52299-14-6 [sigmaaldrich.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. N-サクシニル-Ala-Ala-Val-Ala p-ニトロアニリド protease substrate | Sigma-Aldrich [sigmaaldrich.com]

- 7. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Serine Protease Inhibitors Using Suc-Ala-Ala-Val-Ala-pNA

[1]

Abstract & Introduction

Protease inhibitor discovery is a cornerstone of therapeutic development for inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute lung injury. Human Neutrophil Elastase (HNE) is a primary target in these pathologies due to its ability to degrade extracellular matrix components (elastin, collagen, proteoglycans).

This application note details the protocol for screening HNE inhibitors using the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) .[1] While MeO-Suc-Ala-Ala-Pro-Val-pNA is often cited for its high specificity, Suc-AAVA-pNA represents a critical tool for exploring P2-subsite specificity (Valine vs. Proline) and is widely used in broad-spectrum serine protease profiling (including Subtilisins).[1]

Assay Principle

The assay relies on the specific hydrolysis of the amide bond between the C-terminal Alanine and the p-nitroanilide (pNA) moiety.

-

Substrate: Suc-Ala-Ala-Val-Ala-pNA (Colorless).[1]

-

Enzyme Action: HNE recognizes the Ala-Ala-Val-Ala sequence (preferring small hydrophobic residues at P1).[1]

-

Release: Cleavage releases free p-nitroaniline.[1]

-

Detection: p-nitroaniline absorbs strongly at 405–410 nm (Yellow), allowing real-time kinetic monitoring.[1]

Figure 1: Enzymatic hydrolysis mechanism of Suc-AAVA-pNA by Serine Proteases.[1]

Material Preparation & Chemical Properties[1][2][3][4]

Safety Note: p-nitroaniline is toxic.[1] Handle all substrates and cleavage products with appropriate PPE.

Substrate Properties

| Property | Specification |

| Chemical Name | N-Succinyl-L-alanyl-L-alanyl-L-valyl-L-alanine 4-nitroanilide |

| Molecular Weight | ~550.6 g/mol |

| Solubility | Soluble in DMSO, DMF.[1] Poorly soluble in water (hydrophobic).[1] |

| Storage | -20°C (Desiccated). Protect from light and moisture. |

| Absorbance Max | 315 nm (Intact); 410 nm (Cleaved pNA) |

| Extinction Coeff. |

Reagent Setup

-

Assay Buffer (Critical for HNE Stability):

-

Substrate Stock (20 mM):

-

Dissolve 11.0 mg of Suc-AAVA-pNA in 1.0 mL of anhydrous DMSO .

-

Expert Tip: Avoid aqueous buffers for the stock solution to prevent spontaneous hydrolysis. Aliquot and store at -20°C.

-

-

Enzyme Stock (HNE):

-

Reconstitute lyophilized HNE in 50 mM Sodium Acetate (pH 5.5) + 200 mM NaCl.

-

Why pH 5.5? HNE is stable at acidic pH; it autolyses rapidly at neutral pH if not bound to substrate.

-

Dilute to working concentration (e.g., 20-50 nM) in Assay Buffer immediately before use.[1]

-

Protocol 1: Kinetic Characterization ( Determination)

Scientific Integrity Check: You cannot screen inhibitors accurately without knowing the Michaelis constant (

Objective: Determine

-

Plate Setup: Use a clear, flat-bottom 96-well plate.

-

Substrate Gradient: Prepare 8 serial dilutions of Suc-AAVA-pNA in Assay Buffer (Range: 0 mM to 4 mM). Note: Keep DMSO constant (< 5%).

-

Reaction:

-

Add 150 µL Substrate dilution per well.

-

Initiate with 50 µL Enzyme working solution (Final conc: ~10 nM).[1]

-

-

Measurement:

-

Immediately read Absorbance at 405 nm in Kinetic Mode (1 read every 30 sec for 20 min) at 25°C or 37°C.

-

-

Analysis:

-

Calculate initial velocity (

, -

Plot

vs.

-

Protocol 2: High-Throughput Inhibitor Screening ( )

This protocol is designed for determining the potency of test compounds.[2][3]

Experimental Workflow

Figure 2: Step-by-step workflow for HTS inhibitor screening.

Detailed Steps:

-

Compound Preparation:

-

Incubation (The "Lag" Phase):

-

Add 10 µL of Test Inhibitor (diluted in buffer) to wells.

-

Add 90 µL of HNE Enzyme Solution (diluted in Assay Buffer).

-

Incubate 15-30 minutes at 25°C.

-

Expert Insight: Many protease inhibitors are "slow-tight binders."[1] Skipping this pre-incubation can lead to underestimation of potency (higher

).[1]

-

-

Reaction Initiation:

-

Add 100 µL of Suc-AAVA-pNA substrate solution.[1]

-

Target Concentration: Final

should equal the

-

-

Kinetic Monitoring:

-

Read Absorbance (405 nm) every 60 seconds for 30-60 minutes.

-

Ensure the reaction remains linear (

) during the measurement window.

-

Data Analysis & Calculations

Velocity Calculation

Determine the slope of the linear portion of the curve (

Percent Inhibition

1Determination

Plot % Inhibition vs. log[Inhibitor].[1] Fit data to a 4-parameter logistic (sigmoidal) model.[1]

Calculation (Cheng-Prusoff)

To compare data across different labs or substrates, convert

- : Substrate concentration used in the assay.

- : Michaelis constant determined in Protocol 1.

-

Note: If

, then

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration.[1] Ensure high salt (500mM NaCl) in buffer.[1] |

| High Background | Spontaneous hydrolysis | Use fresh substrate. Keep stocks anhydrous. Subtract "No Enzyme" blanks. |

| Low Signal | Low enzyme activity or | Titrate enzyme first. Ensure |

| Inconsistent IC50 | DMSO interference | Keep final DMSO < 5%. HNE is generally tolerant, but high organic solvents can denature it. |

| Colored Compounds | Inner Filter Effect | If inhibitor absorbs at 405 nm, use a "No Enzyme" blank containing the inhibitor to correct baseline. |

References

-

Bieth, J., et al. (1974). "The inhibition of human leukocyte elastase by basic pancreatic trypsin inhibitor." Biochemical Medicine, 11(4), 350-357.[1]

-

Nakajima, K., et al. (1979).[4] "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry, 254(10), 4027-4032.[1]

-

Cheng, Y., & Prusoff, W. H. (1973).[5] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1]

-

Sigma-Aldrich. "Enzymatic Assay of Elastase using Suc-Ala-Ala-Ala-pNA."[1][6] (Standard Protocol for pNA substrates).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. MeO-Suc-Ala-Ala-Pro-Val-pNA peptide [novoprolabs.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

Calculating enzyme kinetics with N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Application Note: Kinetic Characterization of Serine Proteases using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Abstract

This technical guide details the protocol for the kinetic characterization of elastase-like and subtilisin-like serine proteases using the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) . Unlike the highly specific Human Neutrophil Elastase (HNE) substrate (MeOSuc-AAPV-pNA), Suc-AAVA-pNA offers a broader specificity profile, making it an ideal tool for characterizing bacterial elastases (e.g., Pseudomonas elastase), subtilisins (e.g., Subtilisin Carlsberg), and pancreatic elastase. This guide covers reagent preparation, linearity optimization, determination of kinetic constants (

Principle of Assay

The assay relies on the specific hydrolysis of the amide bond between the C-terminal alanine residue and the p-nitroanilide (pNA) reporter group.

-

Substrate: The tetrapeptide backbone (Succinyl-Ala-Ala-Val-Ala) mimics the natural cleavage site of elastin.

-

Reaction: Upon enzyme binding, the scissile bond is cleaved, releasing free p-nitroaniline.

-

Detection: The substrate is colorless, whereas free p-nitroaniline absorbs strongly at 405 nm (yellow). The rate of absorbance increase is directly proportional to enzyme activity.

Reaction Scheme:

Materials & Reagents

| Component | Specification | Storage | Notes |

| Substrate | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | -20°C | Desiccate. MW ≈ 593.6 g/mol . |

| Solvent | DMSO (Anhydrous) or DMF | RT | Avoid moisture uptake.[1] |

| Assay Buffer | 100 mM Tris-HCl, pH 8.0 | 4°C | Add 0.01% Triton X-100 to prevent surface adsorption. |

| Stop Solution | 10% Acetic Acid or 1 M Formic Acid | RT | Optional for endpoint assays. |

| Standard | p-Nitroaniline (pNA) | RT | High purity (>99%) for standard curve. |

Experimental Protocol

Reagent Preparation

-

Substrate Stock (20 mM): Dissolve 11.87 mg of Suc-AAVA-pNA in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved. Store in aliquots at -20°C.

-

Enzyme Stock: Reconstitute lyophilized enzyme in Assay Buffer to ~1 mg/mL. Keep on ice.

-

pNA Standard Stock (10 mM): Dissolve 1.38 mg of p-nitroaniline in 1.0 mL DMSO.

Critical Step: The pNA Standard Curve

Why this is mandatory: Extinction coefficients (

-

Prepare a dilution series of pNA (0 to 200

M) in Assay Buffer. -

Add 100

L per well in a clear 96-well plate. -

Measure Absorbance at 405 nm (

).[2] -

Plot

(y-axis) vs. Concentration (x-axis). -

Calculate the slope.[2] This is your specific micromolar extinction coefficient (

), typically

Enzyme Titration (Linearity Check)

Objective: Determine the optimal enzyme concentration where the reaction velocity is linear and consumes <10% substrate.

-

Plate Setup: Add 10

L of Enzyme (diluted 1:100 to 1:10,000) to wells. -

Substrate: Add 90

L of 1 mM Suc-AAVA-pNA (diluted in buffer). -

Measurement: Monitor

every 30 seconds for 10 minutes (Kinetic Mode). -

Selection: Choose an enzyme dilution that yields a slope (

) between 0.02 and 0.10. This ensures signal sufficiency without substrate depletion artifacts.

Determination of Kinetic Constants ( , )

-

Substrate Dilution: Prepare 8 concentrations of Suc-AAVA-pNA ranging from

to -

Reaction:

-

Pipette 90

L of Substrate dilutions into the plate. -

Incubate at 25°C or 37°C for 5 minutes.

-

Add 10

L of optimized Enzyme solution to initiate.

-

-

Data Acquisition: Measure

immediately in kinetic mode for 10 minutes.

Data Analysis & Calculations

Step 1: Calculate Initial Velocity ( )

For each substrate concentration, determine the slope of the linear portion of the curve (

Step 2: Michaelis-Menten Fitting

Fit the data (

-

(Michaelis Constant): The substrate concentration at half

-

(Turnover Number):

Visual Workflows

Figure 1: Assay Mechanism & Signal Generation

Caption: Reaction scheme showing the enzymatic hydrolysis of Suc-AAVA-pNA and the release of the chromogenic reporter.

Figure 2: Experimental Workflow & Data Logic

Caption: Step-by-step experimental workflow ensuring data validity through checkpoints.

Troubleshooting & Optimization (Expert Insights)

-

Solubility Issues: If the substrate precipitates upon addition to the buffer, ensure the final DMSO concentration is <5%. You may warm the buffer to 37°C prior to addition.

-

Spontaneous Hydrolysis: Always include a "No Enzyme" control. Suc-AAVA-pNA can degrade slowly at pH > 8.5. Subtract the blank rate from all samples.

-

Inner Filter Effect: At high substrate concentrations (>2 mM), the substrate itself may absorb slightly at 405 nm. Use a "No Enzyme" blank for every substrate concentration to correct for this background absorbance.

References

-

Substrate Specificity & Synthesis

-

p-Nitroaniline Extinction Coefficients

- Title: "Solution composition dependent variation in extinction coefficients for p-nitroaniline."

- Source: Biochimica et Biophysica Acta (BBA) (1983).

-

URL:[Link]

- General Protease Assay Protocols: Title: "Sigma-Aldrich Enzymatic Assay of Elastase (EC 3.4.21.36)." Source: Sigma-Aldrich Technical Library.

Sources

Spectrophotometric Determination of Protease Activity with N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide: An Application Note and Protocol

Introduction: The Critical Role of Protease Activity Quantification

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to a vast array of biological processes. Their activities are intricately regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the accurate quantification of protease activity is a cornerstone of biochemical research, drug discovery, and clinical diagnostics. This application note provides a detailed guide to a robust and widely adopted method for determining protease activity: a spectrophotometric assay utilizing the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA).

This substrate is particularly useful for assaying serine proteases with elastase-like or chymotrypsin-like specificity, such as subtilisin and various microbial alkaline proteases.[1] The peptide sequence Ala-Ala-Val-Ala is designed to be recognized and cleaved by proteases that prefer small, hydrophobic amino acids at the P1 position of the substrate.

Principle of the Assay: A Chromogenic Cascade

The spectrophotometric assay for protease activity using Suc-AAVA-pNA is predicated on a straightforward yet elegant principle. The substrate, N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, is a synthetic peptide that is colorless in its intact form. When a target protease recognizes and cleaves the amide bond between the C-terminal alanine and the p-nitroanilide (pNA) moiety, the pNA is released.[2] In solution, free p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[3][4] The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release, and thus, to the enzymatic activity of the protease under investigation.

The workflow for this assay is a self-validating system. The generation of a colored product is contingent upon the specific enzymatic cleavage of the substrate, providing a direct and continuous measure of protease activity. The initial rate of the reaction, where the substrate is not limiting, is a reliable measure of the enzyme's catalytic efficiency.

Caption: Enzymatic cleavage of Suc-AAVA-pNA and detection.

Quantitative Data: Enzyme Kinetics with p-Nitroanilide Substrates

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for characterizing the efficiency and specificity of an enzyme for a given substrate. While extensive kinetic data for N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is not broadly compiled, data from closely related substrates provide valuable insights into the expected performance of this assay with various proteases.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bacillus pumilus Alkaline Protease | Glu-Ala-Ala-Ala-pNA | 3.7 | 826 | 2.23 x 10⁵ | [4] |

| Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-pNA | - | - | - | [2] |

| Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Met-p-nitroanilide | - | - | - | [2] |

Note: The table presents data for structurally similar substrates to provide a comparative context for the expected enzymatic activity with N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the protease activity assay using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide. It is crucial to perform all steps with precision to ensure reproducible and accurate results.

Materials and Reagents

-

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA)

-

Protease of interest (e.g., Subtilisin, Elastase, or a purified bacterial protease)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C

-

Substrate Solvent: Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplates or quartz cuvettes

-

Calibrated pipettes

Preparation of Reagents

-

Assay Buffer (100 mM Tris-HCl, pH 8.0):

-

Dissolve 12.11 g of Tris base in approximately 800 mL of ultrapure water.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Rationale: Tris-HCl is a common buffer for protease assays as it provides stable pH in the optimal range for many serine proteases.

-

-

Substrate Stock Solution (e.g., 20 mM):

-

Dissolve the required amount of Suc-AAVA-pNA in DMSO. For example, to make a 20 mM stock solution, dissolve 11.01 mg of Suc-AAVA-pNA (MW: 550.56 g/mol ) in 1 mL of DMSO.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Rationale: Suc-AAVA-pNA has limited aqueous solubility, and DMSO is a suitable solvent that is generally tolerated by enzymes at the final assay concentrations.[5]

-

-

Enzyme Solution:

-

Prepare a stock solution of the protease in a suitable buffer (e.g., the assay buffer or a buffer recommended by the supplier).

-

Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in cold (4°C) assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.

-

Assay Procedure

The following protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

Caption: Experimental workflow for the protease activity assay.

Step-by-Step Protocol:

-

Set up the reaction plate:

-

To each well of a 96-well plate, add the appropriate volume of assay buffer.

-

Include control wells:

-

Blank (No Enzyme): Contains assay buffer and substrate, but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

-

Enzyme Control (No Substrate): Contains assay buffer and enzyme, but no substrate. This accounts for any background absorbance from the enzyme solution.

-

-

-

Add the substrate:

-

Add the Suc-AAVA-pNA substrate working solution to each well to achieve the desired final concentration. A typical starting concentration is in the range of the expected Km.

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.[6]

-

-

Initiate the reaction:

-

Initiate the enzymatic reaction by adding the diluted enzyme solution to the appropriate wells.

-

-

Measure absorbance:

-

Immediately place the plate in a microplate reader set to 25°C.

-

Measure the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for a period of 5-10 minutes.

-

Data Analysis and Interpretation

The primary data obtained from this assay is the change in absorbance at 410 nm over time. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction.

Calculation of Protease Activity:

The activity of the protease is calculated using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm)[3][4]

-

c is the concentration of p-nitroaniline (in M)

-

l is the path length of the light through the solution (in cm)

Formula for Calculating Protease Activity (in Units/mL):

Sources

- 1. Engineering Bacillus pumilus alkaline serine protease to increase its low-temperature proteolytic activity by directed evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Limitations of commonly used spectrophotometric assay methods for phosphoenolypyruvate carboxykinase activity in crude extracts of muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of a thermostable alkaline protease from alkalophilic Bacillus pumilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide assay troubleshooting

Topic: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) Assay Target Enzyme: Human Neutrophil Elastase (HNE) and related serine proteases. Detection Method: Colorimetric (Absorbance at 405 nm).[1]

Assay Mechanism & Principle[2][3]

User Question: How does this assay actually work? I need to understand the chemistry to explain my results.

Senior Scientist Response: The Suc-AAVA-pNA assay relies on the specific proteolytic cleavage of the amide bond between the C-terminal Alanine and the p-nitroanilide (pNA) reporter group.

-

The Substrate: N-Succinyl-Ala-Ala-Val-Ala-pNA mimics the elastin sequence, making it highly specific for Human Neutrophil Elastase (HNE) . The succinyl group at the N-terminus blocks aminopeptidase activity and improves solubility.

-

The Reaction: HNE recognizes the Val-Ala sequence at the P2-P1 positions. It hydrolyzes the amide bond, releasing free p-nitroaniline.

-

The Signal: Intact substrate is colorless. Free p-nitroaniline is yellow, absorbing strongly at 405 nm . The rate of color formation is directly proportional to enzyme activity.

Reaction Mechanism Diagram

Figure 1: Proteolytic hydrolysis of Suc-AAVA-pNA by Elastase releases the chromogenic pNA reporter.

Protocol Optimization & Setup (FAQs)

Q: What is the optimal buffer composition for Human Neutrophil Elastase? A: HNE is cationic and sticks to glass and plastic surfaces. You must use a high-ionic-strength buffer to prevent enzyme loss.

-

Standard Buffer: 100 mM HEPES or Tris-HCl, pH 7.5 – 8.0.

-

Critical Additive: 500 mM NaCl (High salt is essential to maintain HNE stability and solubility).

-

Optional: 0.01% Triton X-100 or Brij-35 (Reduces surface adsorption).

-

Avoid: Phosphate buffers (can sometimes inhibit specific serine proteases or precipitate with cations).

Q: How do I prepare the substrate stock? It won't dissolve in water. A: The peptide sequence is hydrophobic.

-

Solvent: Dissolve Suc-AAVA-pNA in dry DMSO (Dimethyl Sulfoxide) or DMF.

-

Concentration: Prepare a 20–50 mM master stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into the assay buffer immediately before use. Keep the final DMSO concentration in the well < 10% (ideally < 1%) to avoid inhibiting the enzyme.

Q: What is the extinction coefficient for quantification?

A: To calculate specific activity (Units/mg), use the extinction coefficient (

- : 9.96 mM⁻¹cm⁻¹ (or 9960 M⁻¹cm⁻¹).

-

Pathlength Correction: In a standard 1 cm cuvette,

. In a 96-well plate, the pathlength depends on volume (e.g., 200 µL

Troubleshooting Hub

Symptom 1: No Color Development (No Activity)

The reaction stays clear even after adding the enzyme.

| Potential Cause | Diagnosis | Solution |

| Enzyme Inactivation | HNE is unstable at low salt or low protein concentrations. | Store HNE at -20°C in 50 mM Sodium Acetate (pH 5.5) + 200 mM NaCl. Dilute only immediately before use. |

| Inhibitor Contamination | PMSF or AEBSF present in sample prep? | Dialyze samples to remove serine protease inhibitors before the assay. |

| Wrong pH | Check buffer pH. | Ensure pH is 7.5–8.0. HNE activity drops sharply below pH 6.0. |

| Substrate Precipitation | Turbidity visible in the well? | Reduce substrate concentration or increase DMSO slightly (max 10%). Ensure buffer is warm (25°C). |

Symptom 2: High Background (Yellow Blank)

The "No Enzyme" control turns yellow over time.

| Potential Cause | Diagnosis | Solution |

| Spontaneous Hydrolysis | pH > 8.5 or old substrate stock. | Lower pH to 7.5. Make fresh substrate stock. pNA esters hydrolyze spontaneously in alkaline conditions. |

| Contaminated Buffer | Bacterial growth in buffer. | Filter-sterilize buffers (0.22 µm). Bacteria secrete proteases that cleave the substrate. |

| Oxidized Substrate | Stock solution turned yellow/brown. | Discard stock. Store DMSO stocks in the dark at -20°C with desiccant. |

Symptom 3: Non-Linear Kinetics

The absorbance curve flattens out too quickly.

| Potential Cause | Diagnosis | Solution |

| Substrate Depletion | Signal plateaus before 10-15 mins. | Reduce enzyme concentration. The reaction should remain linear for the initial velocity ( |

| Inner Filter Effect | OD > 2.0. | Dilute the reaction. Most plate readers lose linearity above 2.0 OD. |

Troubleshooting Logic Tree

Figure 2: Step-by-step decision matrix for diagnosing assay failures.

Advanced Analysis: Kinetics & Inhibition[4]

Determining and

To characterize HNE with Suc-AAVA-pNA, you must perform a Michaelis-Menten curve.

-

Substrate Range: Prepare 6–8 concentrations of Suc-AAVA-pNA ranging from 0.05 mM to 2.0 mM . (Note:

is typically ~0.1–0.5 mM for this class of substrates). -

Protocol: Measure the initial velocity (

, -

Plot: Plot

(y-axis) vs. [Substrate] (x-axis). -

Fit: Use non-linear regression (Michaelis-Menten equation) to solve for

.

Calculating for Inhibitors

When screening drug candidates:

-

Pre-incubation: Incubate Enzyme + Inhibitor for 15–30 minutes before adding the substrate. This allows slow-binding inhibitors to reach equilibrium.

-

Competition: High substrate concentrations can outcompete competitive inhibitors, artificially raising the

. -

Cheng-Prusoff Correction:

Ensure you know the

References

-

Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase.[2][3] Biochemical Medicine, 11(4), 350-357.[4] Link

-

Nakajima, K., et al. (1979).[4][5] Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[4] Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Elastase using Suc-Ala-Ala-Ala-pNA.[4][6][7] Technical Bulletin. Link

-

Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit Booklet. Product Manual. Link

- Hajjar, E., et al. (2010). Structures of human neutrophil elastase in complex with deleterious mutations. Journal of Biological Chemistry. (Provides structural basis for Val-Ala specificity).

Sources

- 1. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MeO-Suc-Ala-Ala-Pro-Val-pNA peptide [novoprolabs.com]

- 6. Suc-Ala-Ala-Ala-Ala-pNA - Echelon Biosciences [echelon-inc.com]

- 7. No results for search term "01-L-1505" | CymitQuimica [cymitquimica.com]

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide high background signal

Topic: Troubleshooting High Background Signal in N-Succinyl-Ala-Ala-Val-Ala-p-nitroanilide Assays Target Enzyme: Human Neutrophil Elastase (HNE), Pancreatic Elastase Detection Method: Colorimetric (Absorbance at 405 nm)

Mechanism of Action & Signal Generation

To resolve high background, one must first understand the signal generation mechanism. Suc-Ala-Ala-Val-Ala-pNA is a synthetic chromogenic substrate. It mimics the cleavage site of elastin. The signal is generated when the enzyme cleaves the amide bond between the C-terminal Alanine and the p-nitroaniline (pNA) reporter group.

-

Intact Substrate: Colorless (or faint yellow in high concentrations).

-

Free pNA: Bright yellow (Absorbance Max: 405–410 nm).

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis mechanism of Suc-AAVA-pNA. Background noise arises when "Product 2" is generated non-enzymatically or when the "Substrate" precipitates.

Diagnostic Workflow: The "Triage" Phase

Before altering your protocol, use this logic tree to identify the source of the background signal.

Figure 2: Diagnostic logic tree for isolating the root cause of high background in pNA assays.

Technical Troubleshooting & FAQs

Category A: Solubility & Precipitation (The "False" Signal)

Q: My background signal is high and erratic (noisy) between replicate wells. Why? A: This is likely light scattering , not true absorbance. Suc-AAVA-pNA is a hydrophobic peptide. If you dilute it directly from a powder into an aqueous buffer, or if the final concentration in the well is too high (>1 mM), it will form micro-precipitates. These particles scatter light, which the plate reader interprets as high absorbance.

Corrective Protocol:

-

Dissolve in Organic Solvent First: Prepare a 10–20 mM stock solution in 100% DMSO (Dimethyl Sulfoxide) or DMF. Do not use water.

-

Stepwise Dilution: Dilute the stock into the assay buffer immediately before use.

-

Solvent Limit: Ensure the final DMSO concentration in the well is < 10% . Most elastases tolerate up to 10% DMSO, but 1-5% is ideal to maintain solubility without inhibiting the enzyme.

| Parameter | Recommended Limit | Notes |

| Stock Concentration | 10 – 20 mM | Dissolve in dry DMSO. Store at -20°C. |

| Working Concentration | 0.2 – 1.0 mM | Higher concentrations risk precipitation. |

| Solvent Tolerance | 1 – 10% DMSO | Essential for keeping the hydrophobic peptide in solution. |

Category B: Spontaneous Hydrolysis (The "Drifting" Signal)

Q: My "No Enzyme" control wells turn yellow over 30 minutes. Is my buffer contaminated? A: Not necessarily. This is likely spontaneous non-enzymatic hydrolysis . The amide bond linking pNA to the peptide is labile at alkaline pH (> 8.5) and high temperatures.[1]

Corrective Protocol:

-

Check pH: Elastase assays are typically run at pH 8.[2]0. If your buffer drifted to pH 8.5 or 9.0, spontaneous hydrolysis accelerates exponentially.

-

Fresh Buffer: Tris buffers have high temperature coefficients (pH drops as temperature rises). Prepare Tris-HCl pH 8.0 at the temperature of the assay (e.g., 25°C).

-

Subtract the Drift: In kinetic assays, run a "No Enzyme" control simultaneously. Subtract the slope of the blank from the slope of the sample.[3][4]

Category C: Substrate Purity

Q: My stock solution is yellow before I even start. Can I still use it? A: No. A yellow stock solution indicates that free p-nitroaniline is present, likely due to moisture ingress during storage or synthesis impurities.

-

Threshold: If the OD405 of a 1 mM solution (pathlength corrected to 1 cm) is > 0.2, the substrate is degraded.

-

Prevention: Store lyophilized powder with desiccant at -20°C. Warm to room temperature before opening the bottle to prevent condensation.

Validated Experimental Protocol

Reagents

-

Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 8.0 (at 25°C).

-

Substrate Stock: 20 mM Suc-Ala-Ala-Val-Ala-pNA in DMSO.

-

Enzyme: Human Neutrophil Elastase (diluted in cold buffer immediately before use).

Step-by-Step Workflow

-

Preparation:

-

Dilute 20 mM Substrate Stock 1:20 into Assay Buffer to make a 1 mM Working Solution . (Note: This solution may be slightly cloudy; if so, lower concentration to 0.5 mM or increase DMSO to 5%).

-

-

Plating:

-

Test Wells: Add 150 µL Enzyme Solution.

-

Blank Wells: Add 150 µL Assay Buffer (No Enzyme).

-

-

Initiation:

-

Add 50 µL of 1 mM Working Substrate to all wells.

-

Final Volume: 200 µL.

-

Final Substrate Conc: 0.25 mM.

-

-

Measurement:

-

Immediately read Absorbance at 405 nm in kinetic mode (1 reading every 30 seconds for 10–20 minutes).

-

Temperature: 25°C.

-

Data Analysis (Self-Validating System)

To ensure the signal is real, calculate the Specific Activity using the extinction coefficient.

- : Change in absorbance per minute (slope).[5]

- : Total reaction volume (mL).

-

(Epsilon) : Molar extinction coefficient of pNA.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Value:10,500 M⁻¹cm⁻¹ at 405 nm (or 8,800 M⁻¹cm⁻¹ at 410 nm).

-

-

: Pathlength (cm). For a standard 96-well plate with 200 µL,

- : Volume of enzyme added (mL).

References

-

Worthington Biochemical Corporation. (n.d.). Elastase Assay Protocol. Retrieved from

- Establishes the standard unit definition and pH 8.0 conditions for Suc-Ala3-pNA assays.

-

Sigma-Aldrich. (n.d.).[6] Enzymatic Assay of Elastase (EC 3.4.21.36). Retrieved from

- Provides specific reagent concentrations and solvent recommend

-

BenchChem. (2025).[3][4] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from

- Source for the molar extinction coefficient (~10,500 M⁻¹cm⁻¹ at 405 nm) and troubleshooting pNA standard curves.

-

Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357.

- The foundational paper describing the synthesis and specificity of Succinyl-trialanine-p-nitroanilide substr

Sources

- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]

- 2. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

Technical Support Center: Effect of pH on N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide Hydrolysis

Welcome to the technical support guide for researchers utilizing the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA). This document provides in-depth guidance, troubleshooting, and validated protocols to help you navigate the critical parameter of pH in your enzymatic assays. Our goal is to empower you with the foundational knowledge and practical steps needed to ensure the accuracy and reproducibility of your experimental results.

Understanding the Core Reaction

The hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a cornerstone assay for measuring the activity of elastase and other related serine proteases. The enzyme catalyzes the cleavage of the amide bond between the valine residue and the p-nitroaniline (pNA) group. The released pNA is a yellow chromophore, and its formation can be continuously monitored by measuring the increase in absorbance at approximately 410 nm.[1][2] This direct relationship between product formation and absorbance allows for a straightforward, real-time kinetic analysis of enzyme activity.

Caption: Enzymatic hydrolysis of Suc-AAVA-pNA by elastase to yield the chromogenic product p-nitroaniline.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the influence of pH on this specific enzymatic assay.

Q1: What is the optimal pH for the hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide?

The optimal pH is not a property of the substrate itself, but rather of the specific enzyme being assayed. Different elastases from various sources exhibit peak activity at different pH values.

-

Porcine Pancreatic Elastase (PPE): This is one of the most commonly used elastases and it generally exhibits an optimal pH in the range of 8.0 to 8.5 .[3][4] Assays are frequently performed at pH 8.0 or 8.3.[2][5]

-

Human Leukocyte Elastase (HLE): The optimal pH for HLE with this substrate can be slightly different and is often reported around pH 7.5 , although some studies show maximal activity at a more alkaline pH of 9.5 in the absence of salt.[6][7]

It is crucial to consult the literature or the enzyme manufacturer's technical data sheet for the specific enzyme you are using. If the optimal pH is unknown, an empirical determination is highly recommended (see Protocol Section).

Q2: Why is pH a critical parameter in this assay?

The pH of the reaction buffer has a profound, dual impact on the assay system:

-